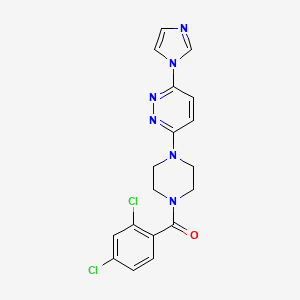

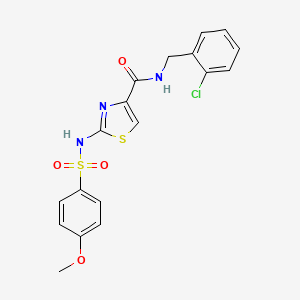

N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen atoms. These compounds, including their derivatives, are known for a wide range of biological activities, such as antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The presence of substituents like methoxy groups can significantly influence the biological activity of these molecules, as seen in the case of antimicrobial activity where electron-donating groups enhance the effect .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through multicomponent reactions, as demonstrated by the use of crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 as a catalyst . This method provides an atom-economical, one-pot route to synthesize 1,3-thiazoles efficiently. Although the specific synthesis of N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is not detailed in the provided papers, the general approach to synthesizing similar compounds involves the reaction of phenacyl bromide derivatives with carbon disulfide and primary amines under reflux conditions .

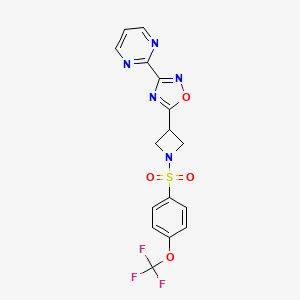

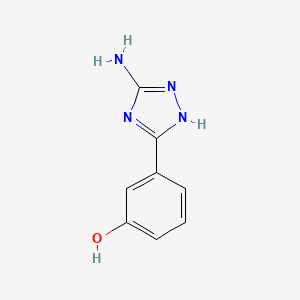

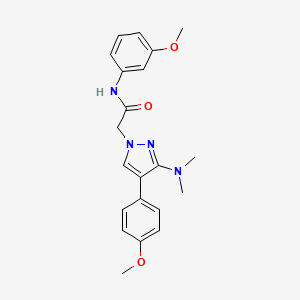

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further modified with various substituents to achieve desired properties. The molecular structure is often confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and sometimes X-ray powder diffraction (XRD) . These techniques provide detailed information about the functional groups and the overall molecular framework of the synthesized compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the thiazole ring. The papers provided do not detail specific reactions for N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, but they do mention the synthesis of related compounds through reactions involving dehydrosulfurization and the formation of hydrazinecarbothioamide derivatives . These reactions are crucial for the construction of the thiazole core and the attachment of various substituents that confer the biological activities of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. For instance, substituents like methoxy groups can enhance solubility in organic solvents, which is beneficial for biological applications . The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA), and their magnetic properties can be studied using techniques like vibrating-sample magnetometry (VSM) .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

A key focus in synthetic chemistry is the development of efficient methods for the synthesis of complex molecules. For instance, a new method for synthesizing 2-aminothiazole derivatives, which are crucial intermediates in the production of anticancer drugs like dasatinib, has been reported. This method features chemoselective bromination followed by treatment with thiourea, yielding the desired products with excellent efficiency (Bang-Chi Chen et al., 2009).

Medicinal Chemistry Applications

In medicinal chemistry, thiazole derivatives are explored for their potential biological activities. The synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists have been conducted, showcasing their ability to block capsaicin- or acid-induced calcium influx in TRPV1-expressing cells. Such studies underline the therapeutic potential of thiazole derivatives in treating pain and other conditions mediated by TRPV1 (N. Xi et al., 2005).

Antimicrobial and Antiviral Research

Thiazole compounds have also been investigated for their antimicrobial and antiviral properties. For example, certain thiazole sulfonamide derivatives have shown efficacy against tobacco mosaic virus, demonstrating the potential of thiazole derivatives in developing new antiviral agents (Zhuo Chen et al., 2010). Moreover, other studies have synthesized and tested thiazole derivatives for their antimicrobial activities, further illustrating the broad spectrum of biological activities exhibited by thiazole-based compounds (A. Chawla, 2016).

Materials Science and Corrosion Inhibition

In materials science, thiazole derivatives have been applied as corrosion inhibitors. Research into thiazole hydrazones has shown their efficacy in protecting mild steel against corrosion in acidic media. This application is critical in industrial settings, where corrosion resistance is paramount to maintaining the integrity of metal structures and components (Turuvekere K. Chaitra et al., 2016).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c1-26-13-6-8-14(9-7-13)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBDGTOTFAOWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)

![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)

![N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2522391.png)